2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one
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Overview
Description
2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a hydroxypyridinyl moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one typically involves the reaction of 2-hydroxypyridine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxypyridinyl moiety can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-one
- 2,2,2-trifluoro-1-(2-aminopyridin-3-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one is unique due to its specific combination of functional groups. The presence of both the trifluoromethyl and hydroxypyridinyl groups imparts distinct chemical and physical properties, making it particularly useful in various applications. Its ability to participate in diverse chemical reactions and its potential in drug development further highlight its uniqueness .
Properties
CAS No. |
2354530-66-6 |
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Molecular Formula |
C7H4F3NO2 |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
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